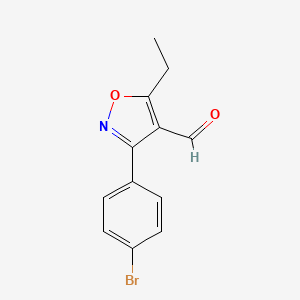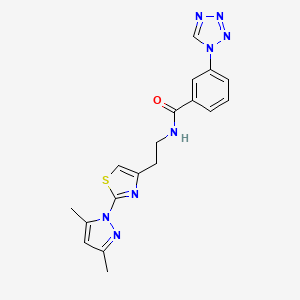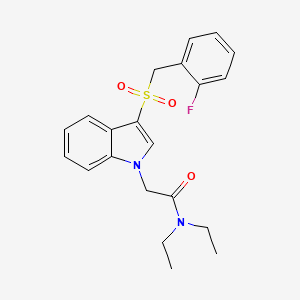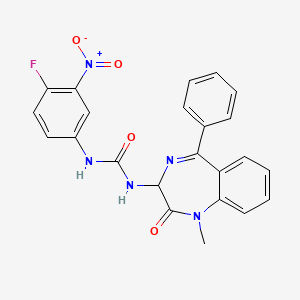
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one” is a chemical compound with the CAS Number: 202331-94-0 . It has a molecular weight of 277.32 . The IUPAC name for this compound is 3-acetyl-6-methyl-4-phenyl-2 (1H)-quinolinone .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The structure of organic compounds is commonly determined by single-crystal X-ray diffraction (SC-XRD) analysis . A tool named “What is this? (WIT)” has been proposed for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .
Chemical Reactions Analysis
Chemical reactions involving quinoline derivatives have been studied extensively. For instance, a study by Bhatt et al. discussed the preparation of various commercially available drugs based on a quinoline scaffold . Another study discussed the use of electroanalytical tools for studying reaction mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one” can be determined through various analytical techniques . These properties include color, density, hardness, melting and boiling points, and more .
科学的研究の応用
Antimicrobial Activity
3-Acetyl-4-phenylquinolines, a class of compounds to which our compound belongs, have been found to exhibit significant antimicrobial properties . They have been used in the design and synthesis of compounds with various pharmacological properties, including antibacterial .
Antifungal Activity
These compounds have also shown promising antifungal activity . For instance, 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone and N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)sulfonamides exhibited high antifungal, antibacterial, and antioxidant activities .
Antimalarial Properties
3-Acetyl-4-phenylquinolines have been found to possess antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs .
Anti-inflammatory Effects
Research has shown that these compounds can have anti-inflammatory effects . This opens up possibilities for their use in the treatment of inflammatory diseases .
Anticancer Activity
There is evidence to suggest that 3-Acetyl-4-phenylquinolines can exhibit anticancer activity . This makes them a potential candidate for the development of new anticancer drugs .
Antitubercular Activity
3-Acetyl-4-phenylquinolines have been found to possess antitubercular activity . This suggests that they could be used in the development of new antitubercular drugs .
Neurological Applications
Quinoline derivatives have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease .
Broad-Spectrum Antibiotics
An important class of broad-spectrum antibiotics is based on quinolone structures . This suggests that 3-Acetyl-4-phenylquinolines could potentially be used in the development of new antibiotics .
Safety And Hazards
The safety and hazards associated with a chemical compound are typically determined by regulatory bodies like the Occupational Safety and Health Administration (OSHA) . These organizations set enforceable permissible exposure limits (PELs) to protect workers against the health effects of exposure to hazardous substances .
将来の方向性
Quinoline derivatives have been gaining attention due to their potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, and more . Future research will likely focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZLNURIZCXJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N(C1=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)
![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)
![1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2375296.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)

![6-(4-Chlorophenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2375303.png)

![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)

![N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2375311.png)